AMG-369

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

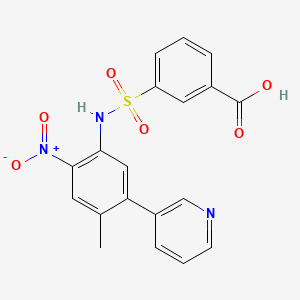

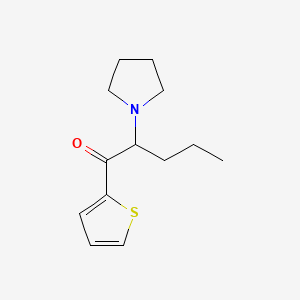

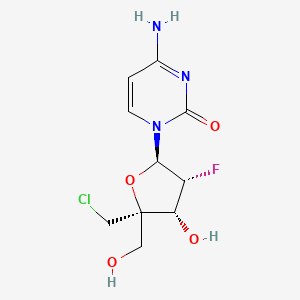

AMG-369, also known as KB74649, is a potent dual S1P1/S1P5 agonist with limited activity at S1P3 and no activity at S1P2/S1P4. Dosed orally at 0.1 mg/kg, AMG-369 is shown to reduce blood lymphocyte counts 24 h postdose and delay the onset and reduce the severity of experimental autoimmune encephalomyelitis in rat.

Scientific Research Applications

Neuromuscular Research

AMG-369, known in some contexts as Acceleromyography (AMG), is notably used in neuromuscular research to establish the potency of neuromuscular blocking and reversal agents. Acceleromyography is increasingly preferred for this purpose but is yet to be fully validated to replace the gold standard, mechanomyography (MMG), for establishing dose-response relationships and potencies of neuromuscular blocking agents like rocuronium. This is crucial for precisely determining the required dosages of these agents for optimal efficacy and safety (Claudius, Skovgaard, & Viby-Mogensen, 2009).

Development of Novel S1P1 Agonists

In the realm of drug development, particularly for the treatment of multiple sclerosis, AMG-369 is identified as a novel S1P1 agonist. The compound's development phase encountered challenges related to the instability of its physical form, leading to a detailed investigation of other polymorphs and salt forms. This research is pivotal for ensuring the stability and efficacy of the drug throughout its shelf life and in various environmental conditions (Morrison et al., 2011).

Enhancing Quantum Dots Visualization

In the field of histochemistry and nanotechnology, AMG-369, as part of the autometallographic (AMG) silver enhancement process, plays a significant role in tracing and visualizing metal-containing nanocrystals, including quantum dots of various metals. This technique is instrumental for a myriad of applications ranging from histochemistry, immunocytochemistry to visualization of capillaries and cellular organelles (Danscher & Stoltenberg, 2006).

Computational and Mathematical Modeling

In the realm of computational science and mathematical modeling, AMG-369, known as Algebraic Multigrid (AMG), is a solver used for large-scale scientific computing, particularly for solving large, sparse linear systems. Its application is critical in simulation codes, and its performance on multicore and distributed-memory architectures is of significant interest. Understanding and optimizing AMG's performance on modern architectures is vital for the scalability and efficiency of scientific simulations (Baker et al., 2011).

properties

CAS RN |

1202073-26-4 |

|---|---|

Product Name |

AMG-369 |

Molecular Formula |

C26H22FN3O2S |

Molecular Weight |

459.5394 |

IUPAC Name |

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C26H22FN3O2S/c27-21-10-16(13-30-14-17(15-30)25(31)32)6-7-20(21)23-29-22-11-19(12-28-24(22)33-23)26(8-9-26)18-4-2-1-3-5-18/h1-7,10-12,17H,8-9,13-15H2,(H,31,32) |

InChI Key |

DSAOIEDPZKHAOM-UHFFFAOYSA-N |

SMILES |

C1CC1(C2=CC=CC=C2)C3=CC4=C(N=C3)SC(=N4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AMG-369; AMG 369; AMG369; KB-74649; KB74649; KB 74649. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)